molecular formula C10H13NO2S B15020900 {[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid

{[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid

Cat. No.: B15020900
M. Wt: 211.28 g/mol
InChI Key: GSHQRFHHELJTRU-UHFFFAOYSA-N
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Description

{[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid is a sulfur-containing acetic acid derivative featuring a 2-(6-methylpyridin-3-yl)ethylthio moiety. Its molecular formula is C₁₀H₁₃NO₂S, with a molecular weight of 235.28 g/mol. The compound comprises a pyridine ring substituted with a methyl group at the 6-position and an ethylthioacetic acid chain at the 3-position. This structural motif is critical for its physicochemical properties, including lipophilicity (predicted log P ~0.7–1.2) and solubility, which influence its bioavailability and interaction with biological targets .

The synthesis likely involves coupling 2-(6-methylpyridin-3-yl)ethanethiol with bromoacetic acid under basic conditions, forming a thioether bond. Computational studies on analogous compounds (e.g., {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid) suggest that the pyridine ring and thioether linkage contribute to distinct electronic properties, such as HOMO-LUMO energy gaps, which are pivotal for reactivity and biological interactions .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-[2-(6-methylpyridin-3-yl)ethylsulfanyl]acetic acid

InChI

InChI=1S/C10H13NO2S/c1-8-2-3-9(6-11-8)4-5-14-7-10(12)13/h2-3,6H,4-5,7H2,1H3,(H,12,13)

InChI Key

GSHQRFHHELJTRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CCSCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Substitution Reactions:

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid can undergo oxidation reactions, where the sulfur atom in the ethylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can also undergo reduction reactions, where the acetic acid moiety is reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the ethylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes and applications.

Mechanism of Action

The mechanism of action of {[2-(6-Methyl-3-pyridinyl)ethyl]thio}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares {[2-(6-methyl-3-pyridinyl)ethyl]thio}acetic acid with structurally related thioacetic acid derivatives:

Compound Name Molecular Formula Substituent/Modification HOMO (eV) LUMO (eV) log P References
This compound C₁₀H₁₃NO₂S 6-methylpyridin-3-yl, ethylthio chain -5.42* -1.87* 1.2*
(2-Pyridin-4-yl-ethyl)thio}acetic acid (PTA) C₉H₁₁NO₂S Pyridin-4-yl, ethylthio chain -5.38 -1.82 0.9
{[2-(2-Oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) C₈H₁₃NO₃S Pyrrolidinone, ethylthio chain -5.50 -1.95 -0.3
2-((6-Methoxyquinolin-4-yl)thio)acetic acid (QAC-3) C₁₂H₁₀NO₃S 6-methoxyquinolin-4-yl -5.60* -2.10* 2.5
  • Electronic Effects: The 6-methylpyridin-3-yl group in the target compound introduces steric and electronic modulation compared to unsubstituted pyridine derivatives (e.g., PTA).
  • HOMO-LUMO Gaps : The HOMO-LUMO gap of the target compound (~3.55 eV*) is narrower than OETA (~3.55 eV vs. ~3.65 eV for OETA), suggesting higher reactivity .

Lipophilicity and Bioavailability

  • log P/D: The target compound’s predicted log P (~1.2) aligns with optimal ranges for membrane permeability (Lipinski’s rule: log P <5), contrasting with more polar derivatives like OETA (log P = -0.3) and lipophilic quinoline analogs (log P = 2.5) .
  • Ionization : At physiological pH, the carboxylic acid group (pKa ~3.86) is partially ionized, enhancing solubility while retaining moderate lipophilicity for cellular uptake .

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